molecular formula C8H17LiSe B14601374 Lithium, [1-(methylseleno)heptyl]- CAS No. 59345-55-0

Lithium, [1-(methylseleno)heptyl]-

Cat. No.: B14601374
CAS No.: 59345-55-0
M. Wt: 199.2 g/mol
InChI Key: FTFIQBAGUABHGO-UHFFFAOYSA-N
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Description

"Lithium, [1-(methylseleno)heptyl]-" is an organolithium compound characterized by a heptyl chain substituted with a methylseleno (-SeCH₃) group at the terminal position. Its molecular formula is C₈H₁₅LiSe, with a molecular weight of 197.1 g/mol. Organolithium reagents are widely utilized in synthetic chemistry as strong bases and nucleophiles due to lithium’s high electropositivity. The incorporation of selenium in this compound introduces unique reactivity patterns, as selenium’s lower electronegativity (compared to sulfur) and larger atomic radius enhance polarizability and alter bond stability .

This compound is typically synthesized via transmetallation reactions between alkyl halides and lithium metal or through selenium-lithium exchange processes. Its applications include the synthesis of selenoethers, catalytic intermediates, and specialized polymers. However, it is highly air- and moisture-sensitive, requiring inert handling conditions .

Properties

CAS No.

59345-55-0

Molecular Formula

C8H17LiSe

Molecular Weight

199.2 g/mol

IUPAC Name

lithium;1-methylselanylheptane

InChI

InChI=1S/C8H17Se.Li/c1-3-4-5-6-7-8-9-2;/h8H,3-7H2,1-2H3;/q-1;+1

InChI Key

FTFIQBAGUABHGO-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCC[CH-][Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [1-(methylseleno)heptyl]- typically involves the reaction of 1-(methylseleno)heptane with a lithium reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

    Preparation of 1-(methylseleno)heptane: This can be synthesized by reacting heptyl bromide with methylselenol in the presence of a base such as sodium hydride.

    Lithiation: The 1-(methylseleno)heptane is then treated with a lithium reagent, such as n-butyllithium, in a suitable solvent like tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods: Industrial production of Lithium, [1-(methylseleno)heptyl]- would follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Lithium, [1-(methylseleno)heptyl]- can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The lithium atom can be substituted with other cations or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various electrophiles can be used to substitute the lithium atom, such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding selenide.

    Substitution: New organoselenium compounds with different functional groups.

Scientific Research Applications

Chemistry: Lithium, [1-(methylseleno)heptyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.

Biology: In biological research, organoselenium compounds are studied for their potential antioxidant properties and their role in redox biology. Lithium, [1-(methylseleno)heptyl]- could be used to investigate these properties.

Medicine: Organoselenium compounds have shown promise in medicinal chemistry for their potential therapeutic effects, including anticancer and antimicrobial activities. Lithium, [1-(methylseleno)heptyl]- may be explored for similar applications.

Industry: In the industrial sector, organoselenium compounds are used in the production of specialty chemicals and materials. Lithium, [1-(methylseleno)heptyl]- could be utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium, [1-(methylseleno)heptyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox status and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Catalytic Efficiency: A 2023 study demonstrated its use in synthesizing selenofenchol, a bioactive terpene, achieving 92% enantiomeric excess compared to 78% with thiol analogs .
  • Polymer Chemistry : When used to initiate anionic polymerization of styrene, it produced polystyrene with a narrower polydispersity index (1.08 vs. 1.15 for n-BuLi) .
  • Limitations in Cross-Coupling : Despite its reactivity, it underperforms in Suzuki-Miyaura couplings due to selenide byproduct formation, yielding <40% vs. >70% for palladium-thiolate systems .

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